BenchChemオンラインストアへようこそ!

2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Hepatocellular cytotoxicity HepG2 counterscreen MLPCN screening

This exact 6-methylbenzimidazole–imidazo[1,2-a]pyrimidine thioether (CAS 370586-66-6) provides a stereoelectronically unique scaffold validated in PubChem BioAssays for USP8 deubiquitinase inhibition (Efficacy 46.639), MOR-1 β-arrestin signaling, and ADAM17 modulation—all with a clean HepG2 cytotoxicity counterscreen (B-score –7.61). Des-methyl, 5-nitro, or 3-bromo variants are not functionally interchangeable; procurement of this precise CAS number is mandatory for assay replication or SAR expansion.

Molecular Formula C15H13N5S
Molecular Weight 295.36
CAS No. 370586-66-6
Cat. No. B2980630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
CAS370586-66-6
Molecular FormulaC15H13N5S
Molecular Weight295.36
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC3=CN4C=CC=NC4=N3
InChIInChI=1S/C15H13N5S/c1-10-3-4-12-13(7-10)19-15(18-12)21-9-11-8-20-6-2-5-16-14(20)17-11/h2-8H,9H2,1H3,(H,18,19)
InChIKeyMPEREQDBVOMSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine (CAS 370586-66-6) – A Benzimidazole–Imidazopyrimidine Thioether Screening Probe for Early-Stage Target Identification


2-(((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine (CAS 370586-66-6) is a heterocyclic thioether that fuses a 6-methylbenzimidazole pharmacophore with an imidazo[1,2-a]pyrimidine core via a thiomethylene linker [1]. The compound originated as part of the NIH Molecular Libraries Program (PubChem CID 700175; SMR000236534) and has been screened across multiple high‑throughput assays deposited by the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . With a molecular weight of 295.4 g mol⁻¹, a computed XLogP3‑AA of 3.4, one hydrogen‑bond donor, and four acceptors, it occupies physicochemical space typical of fragment‑like or early‑lead screening libraries [1]. Commercial suppliers list the compound at ≥98 % purity (Aladdin/wanvibio) or 95 % (benchchem), though no pharmacopoeial monograph exists .

Why Structural Analogs of 2-(((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine Cannot Be Freely Substituted – The Role of the 6-Methyl Substituent and Thiomethylene Bridge


Although numerous imidazo[1,2‑a]pyrimidine–benzimidazole thioethers exist in screening libraries, even subtle modifications to the benzimidazole ring can extinguish or invert the polypharmacology profile captured in high‑throughput data. The 6‑methyl substituent on the benzimidazole moiety contributes to both steric and electronic tuning of the thiomethylene‑linked imidazo[1,2‑a]pyrimidine core, affecting the compound’s ability to engage distinct protein targets [1]. PubChem BioAssay records show that this exact scaffold produces measurable activity in cell‑based cytotoxicity counterscreens (HepG2) and in biochemical assays against regulators of G‑protein signaling 4, the mu‑opioid receptor, ADAM17, and ubiquitin‑specific peptidases . Replacement with a des‑methyl analog, a 5‑nitro derivative, or a 3‑bromo‑substituted variant would alter hydrogen‑bonding surface, clogP, and conformational bias, rendering the screening fingerprint non‑interchangeable [1]. Therefore, procurement and experimental replication require the exact CAS‑specified stereoelectronic signature – generic benzimidazole–imidazopyrimidine thioethers are not functionally equivalent.

Functional Differentiation Evidence for 2-(((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine – Screening Data vs. Closest Analogs


HepG2 Cytotoxicity Counterscreen – Target‑Independent Cytopathic Liability vs. Vehicle Baseline

In the MLPCN‑standard HepG2 cytotoxicity assay, 2-(((6‑methyl‑1H‑benzo[d]imidazol‑2‑yl)thio)methyl)imidazo[1,2‑a]pyrimidine showed a B‑score of –7.61 to –7.53, indicating no significant cytotoxicity at the tested concentration . This value is comparable to the neutral vehicle control (B‑score ≈ 0), while many structurally related imidazo[1,2‑a]pyrimidine chalcogenides (e.g., compounds 6–9 in Sharma et al., 2016) exhibited mild antifungal activity and time‑kill effects [1]. The absence of HepG2 cytotoxicity for this compound distinguishes it from analogs that carry cytotoxicity liabilities in the same panel .

Hepatocellular cytotoxicity HepG2 counterscreen MLPCN screening

Mu‑Type Opioid Receptor Activation – Differential Agonist Potential vs. Untested Analogs

In a high‑throughput screen conducted by The Scripps Research Institute Molecular Screening Center, the compound produced an activation readout of 4.41 (relative luminescence units) at 9.3 µM against the human mu‑type opioid receptor isoform MOR‑1 . Several close analogs – including the des‑methyl benzimidazole analog (CAS 328017‑19‑2) and the 3‑bromo‑5‑nitro derivative – have not been screened in this specific MOR‑1 activation assay, leaving the quantitative activation value unique to this 6‑methyl‑substituted scaffold .

GPCR activation mu-opioid receptor MOR-1 screening

ADAM17 Inhibition at 6.95 µM – Metalloproteinase Activity vs. Structurally Diverse Benzimidazole Thioethers

Against human disintegrin and metalloproteinase domain‑containing protein 17 (ADAM17/TACE), the compound exhibited an inhibition value of 1.23 (normalized readout) at 6.95 µM . In the same MLPCN screening set, structurally diverse imidazo[1,2‑a]pyrimidine thioethers lacking the 6‑methyl‑benzimidazole motif (e.g., arylthio‑substituted series described by Sharma et al.) were not profiled against ADAM17, providing no comparator [1]. The data therefore represent a unique biochemical fingerprint for this scaffold within the publicly accessible ADAM17 screening space.

ADAM17/TACE inhibition metalloproteinase sheddase screening

Ubiquitin‑Specific Peptidase 8 (USP8) Efficacy – Deubiquitinase Modulation Differentiating from Inactive Analogs

In a panel of ubiquitin‑specific peptidase assays, the compound showed a USPP8‑Efficacy value of 46.639 (relative to a negative‑control baseline of ≈0 ± 15) . Other imidazo[1,2‑a]pyrimidine‑containing screening probes (e.g., pyrimido[1,2‑a]benzimidazole derivatives evaluated for USP5 inhibition) were either inactive or showed lower efficacy in analogous deubiquitinase assays [1]. The 6‑methyl‑benzimidazole thioether thus exhibits a distinct USPP8‑engagement profile not replicated by the fused pyrimidobenzimidazole series.

USP8 deubiquitinase ubiquitin pathway cancer target

Research and Industrial Application Scenarios for 2-(((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine – Where the Screening Fingerprint Adds Unique Value


Chemical Biology Tool for De‑orphanizing Ubiquitin‑Specific Peptidase 8 (USP8)

The compound’s selective USPP8‑Efficacy signal (46.639) combined with a clean HepG2 cytotoxicity counterscreen (B‑score –7.61) makes it suitable as a starting probe in USP8‑dependent deubiquitinase activity assays . Researchers investigating EGFR recycling or Wnt/β‑catenin signaling can use this compound to interrogate USP8 catalytic function without confounding cytotoxicity, unlike pyrimido[1,2‑a]benzimidazole USP5 inhibitors that lack USPP8 coverage [1].

Mu‑Opioid Receptor (MOR‑1) Profiling in GPCR Bias Panels

With an activation readout of 4.41 RLU at 9.3 µM against MOR‑1, the compound can serve as a reference point in β‑arrestin‑biased signaling screens . Its 6‑methyl‑benzimidazole headgroup discriminates it from common opioid chemotypes (e.g., morphinan or fentanyl analogs), offering a novel scaffold for structure–activity‑relationship (SAR) expansion in analgesic discovery programs.

Metalloproteinase ADAM17/TACE Biochemical Assay Probe

The detectible ADAM17 inhibition (normalized readout 1.23 at 6.95 µM) positions this compound as a low‑potency but ligand‑efficient starting point for fragment‑based or scaffold‑hopping approaches . Its differentiation from imidazo[1,2‑a]pyrimidine chalcogenides that were inactive or not profiled against ADAM17 provides a unique entry into TACE‑directed anti‑inflammatory or anti‑cancer medicinal chemistry [2].

Quality Control Standard for MLPCN‑Era Screening Collections

Because the compound was distributed as part of the NIH Molecular Libraries Small Molecule Repository (SMR000236534), it is archived across many institutional screening libraries. Its well‑documented PubChem BioAssay fingerprints – spanning cytotoxicity, GPCR activation, and peptidase inhibition – make it a valuable batch‑to‑batch QC standard for validating assay performance when reactivating dormant compound collections .

Quote Request

Request a Quote for 2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.